molecular formula C18H18N2O4S2 B2809282 4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide CAS No. 2379993-43-6

4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide

Cat. No.: B2809282
CAS No.: 2379993-43-6
M. Wt: 390.47
InChI Key: LPOKHNKGNOFOJR-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a furan-thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to form 4-(dimethylsulfamoyl)benzamide.

    Introduction of the Furan-Thiophene Moiety: The furan-3-yl and thiophen-2-yl groups are introduced via a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, where the appropriate boronic acid or stannane derivative of the furan-thiophene moiety is reacted with the benzamide intermediate.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Recycling: To reduce costs associated with palladium catalysts.

    Green Chemistry Approaches: To minimize environmental impact, such as using water as a solvent or employing microwave-assisted synthesis to reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thi

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-20(2)26(22,23)17-5-3-13(4-6-17)18(21)19-10-16-9-15(12-25-16)14-7-8-24-11-14/h3-9,11-12H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOKHNKGNOFOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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